Iminodiacetate

Beschreibung

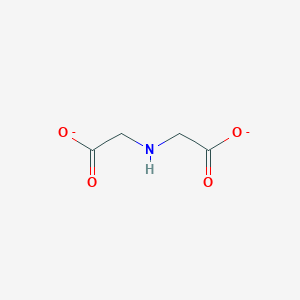

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(carboxylatomethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBKCUXIYYUSX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Principles of Iminodiacetate Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of iminodiacetate (IDA) coordination chemistry. It covers the synthesis of IDA-based ligands and metal complexes, their characterization, and their diverse applications, with a particular focus on areas relevant to drug development, such as radiopharmaceuticals and metal ion chelation.

Introduction to this compound

Iminodiacetic acid (IDA), HN(CH₂CO₂H)₂, is a versatile chelating agent that plays a crucial role in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to its use in various scientific and industrial applications, from water treatment and catalysis to the design of sophisticated therapeutic and diagnostic agents.[1] The this compound dianion (IDA²⁻) typically acts as a tridentate ligand, coordinating to a metal ion through the nitrogen atom and the two carboxylate oxygen atoms, forming two stable five-membered chelate rings.[2][3] This tridentate nature confers greater stability to its metal complexes compared to bidentate ligands like glycine. However, IDA can also exhibit a bidentate coordination mode, binding through the two carboxylate groups. This flexibility in coordination is a key aspect of its chemistry and is exploited in the design of functional molecules.

Synthesis of this compound-Based Ligands and Resins

The synthesis of IDA-functionalized materials, particularly chelating resins, is crucial for applications such as metal ion separation and purification. These resins are typically prepared by immobilizing IDA groups onto a solid support, such as a polymer backbone.

Synthesis of this compound Chelating Resins

A common method for preparing IDA chelating resins involves the reaction of a chloromethylated polymer with iminodiacetic acid or its derivatives.

Experimental Protocol: Synthesis of this compound Chelating Resin from Chloromethylated Polystyrene

This protocol describes a general procedure for the synthesis of an IDA-functionalized chelating resin based on a chloromethylated styrene-divinylbenzene copolymer.

Materials:

-

Chloromethylated styrene-divinylbenzene copolymer beads

-

Iminodiacetonitrile or Diethyl this compound

-

Anhydrous Dimethylformamide (DMF) or another suitable solvent

-

Sodium carbonate or other non-nucleophilic base

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for hydrolysis)

-

Methanol

-

Deionized water

Procedure:

-

Swelling the Resin: The chloromethylated polystyrene-divinylbenzene beads are first swollen in a suitable solvent like DMF for several hours to allow for better accessibility of the reactive sites.

-

Amination: Iminodiacetonitrile or diethyl this compound is added to the swollen resin in the presence of a base such as sodium carbonate. The reaction mixture is heated under reflux for several hours (e.g., 8-24 hours) to facilitate the nucleophilic substitution of the chloride by the this compound nitrogen.

-

Washing: After the reaction, the resin is filtered and washed extensively with DMF, methanol, and deionized water to remove any unreacted reagents and byproducts.

-

Hydrolysis (if using iminodiacetonitrile or ester derivatives): If iminodiacetonitrile is used, the nitrile groups are hydrolyzed to carboxylic acids by heating the resin in a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH) for several hours. If an ester derivative was used, it is hydrolyzed under similar basic or acidic conditions to yield the carboxylate groups.

-

Final Washing and Conditioning: The resulting this compound chelating resin is thoroughly washed with deionized water until the washings are neutral. The resin can then be conditioned to the desired form (e.g., H⁺ or Na⁺ form) by treating it with an appropriate acid or base, followed by a final wash with deionized water.

Logical Workflow for IDA Chelating Resin Synthesis

Caption: Workflow for the synthesis of an this compound chelating resin.

Coordination Chemistry and Metal Complex Stability

The interaction of IDA with metal ions is governed by the principles of coordination chemistry. The stability of the resulting metal complexes is a critical parameter that dictates their utility in various applications.

Coordination Modes of this compound

As mentioned, IDA primarily acts as a tridentate N,O,O-donor ligand. The formation of two five-membered chelate rings upon coordination contributes significantly to the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. In some instances, particularly when the metal's coordination sphere is sterically hindered or when other strongly coordinating ligands are present, IDA can adopt a bidentate O,O-coordination mode. The facial (fac) and meridional (mer) isomers are possible for octahedral complexes with a tridentate IDA ligand.

Coordination Modes of this compound

Caption: Common coordination modes of the this compound ligand.

Stability Constants of Metal-IDA Complexes

The stability of metal-IDA complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. These constants are crucial for predicting the behavior of IDA in the presence of competing metal ions and for designing effective chelating agents for specific applications.

| Metal Ion | Log K₁ | Log K₂ | Ionic Strength (M) | Temperature (°C) | Reference |

| Ca²⁺ | 3.6 | - | 0.1 | 25 | [4] |

| Mg²⁺ | 3.2 | - | 0.1 | 25 | [4] |

| Mn²⁺ | 6.9 | 4.8 | 0.1 | 25 | [4] |

| Fe²⁺ | 8.2 | 5.9 | 0.1 | 25 | [4] |

| Co²⁺ | 9.5 | 6.6 | 0.1 | 25 | [4] |

| Ni²⁺ | 10.4 | 7.5 | 0.1 | 25 | [4] |

| Cu²⁺ | 10.6 | 6.8 | 0.1 | 25 | [4] |

| Zn²⁺ | 8.8 | 6.2 | 0.1 | 25 | [4] |

| Cd²⁺ | 7.4 | 5.5 | 0.1 | 25 | [4] |

| Pb²⁺ | 8.8 | 5.9 | 0.1 | 25 | [4] |

| Fe³⁺ | 15.9 | - | 0.1 | 25 | [5] |

Note: K₁ refers to the formation of the 1:1 metal-ligand complex, and K₂ refers to the formation of the 1:2 metal-ligand complex.

Characterization of this compound Complexes

A variety of analytical techniques are employed to characterize IDA-based ligands and their metal complexes to elucidate their structure, composition, and properties.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the functionalization of materials with IDA groups. The characteristic vibrational frequencies of the carboxylate (COO⁻) and amine (N-H) groups are monitored. Upon coordination to a metal ion, shifts in the asymmetric and symmetric stretching vibrations of the carboxylate groups are observed, providing evidence of metal-ligand bond formation.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy provides valuable information about the coordination environment of the metal center, including its oxidation state and the symmetry of the ligand field.[6][7]

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of crystalline IDA-metal complexes. It provides detailed information on bond lengths, bond angles, and the overall coordination geometry. Powder XRD can be used to assess the crystallinity and phase purity of polycrystalline materials.[8]

Experimental Protocol: General Characterization of a Metal-IDA Complex

This protocol outlines a general workflow for the characterization of a newly synthesized metal-IDA complex.

Materials:

-

Synthesized metal-IDA complex

-

Appropriate solvents for spectroscopy

-

FTIR spectrometer

-

UV-Vis spectrophotometer

-

EPR spectrometer (if the metal is paramagnetic)

-

X-ray diffractometer

-

Elemental analyzer

Procedure:

-

Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.

-

FTIR Spectroscopy: Record the FTIR spectrum of the free IDA ligand and the metal complex. Compare the spectra to identify shifts in the characteristic vibrational bands of the carboxylate and amine groups upon coordination.

-

UV-Vis Spectroscopy: Dissolve the complex in a suitable solvent and record its UV-Vis spectrum. The position and intensity of the d-d electronic transitions can provide information about the coordination geometry of the metal ion.

-

EPR Spectroscopy (for paramagnetic complexes): Record the EPR spectrum of the complex in the solid state or in a frozen solution at low temperature. Analyze the g-values and hyperfine coupling constants to deduce information about the metal's electronic structure and coordination environment.

-

X-ray Diffraction: If single crystals of the complex can be obtained, perform single-crystal XRD analysis to determine its crystal structure. For powdered samples, use powder XRD to assess crystallinity and identify the crystalline phase.

Characterization Workflow for Metal-IDA Complexes

Caption: General workflow for the characterization of metal-IDA complexes.

Applications in Drug Development and Beyond

The unique properties of IDA and its derivatives have led to their application in several areas relevant to drug development and biomedical science.

Radiopharmaceuticals

Derivatives of IDA are widely used as chelating agents for the radionuclide technetium-99m (⁹⁹mTc) in diagnostic imaging.[9] ⁹⁹mTc-labeled IDA derivatives, such as mebrofenin and disofenin, are used as radiopharmaceuticals for hepatobiliary scintigraphy to evaluate gallbladder function.[10][11] The pharmacokinetic properties of these agents can be tuned by modifying the substituents on the IDA backbone.

Experimental Protocol: General Procedure for ⁹⁹mTc-Labeling of an IDA Derivative

This protocol provides a generalized method for the radiolabeling of an IDA derivative with ⁹⁹mTc.

Materials:

-

IDA derivative (e.g., mebrofenin)

-

Stannous chloride (SnCl₂) as a reducing agent

-

Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator

-

Saline solution (0.9% NaCl)

-

Nitrogen gas

-

Sterile, pyrogen-free vials

Procedure:

-

Kit Preparation: A sterile, pyrogen-free vial is prepared containing the IDA derivative and a reducing agent, typically stannous chloride. The contents are often lyophilized (freeze-dried) and stored under a nitrogen atmosphere to prevent oxidation of the stannous ions.

-

Reconstitution: At the time of use, a sterile solution of sodium pertechnetate (Na⁹⁹mTcO₄), eluted from a ⁹⁹Mo/⁹⁹mTc generator, is added to the vial.

-

Complexation: The mixture is gently agitated and allowed to stand at room temperature for a short period (e.g., 5-15 minutes) for the complexation reaction to occur. The stannous ions reduce the pertechnetate (Tc⁷⁺) to a lower oxidation state, typically Tc⁴⁺ or Tc⁵⁺, which then readily complexes with the IDA derivative.

-

Quality Control: Before administration to a patient, the radiochemical purity of the ⁹⁹mTc-IDA complex is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure that the amount of free pertechnetate and other impurities is within acceptable limits.

Signaling Pathway for ⁹⁹mTc-IDA in Hepatobiliary Imaging

Caption: Biological pathway of a ⁹⁹mTc-IDA radiopharmaceutical for hepatobiliary imaging.

Metal Ion Separation and Chelation Therapy

The strong affinity of IDA for various metal ions makes it an excellent candidate for applications involving metal ion separation and removal. IDA-functionalized resins are used in immobilized metal affinity chromatography (IMAC) for protein purification and in the removal of heavy metal ions from wastewater.[12] In the context of drug development, the principles of IDA chelation are relevant to the design of agents for the treatment of metal overload or poisoning.

Conclusion

This compound is a cornerstone of coordination chemistry with a rich and diverse range of applications. Its versatile coordination behavior, coupled with the thermodynamic stability of its metal complexes, makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles outlined in this guide is essential for the rational design and application of IDA-based materials in medicine and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RADIOPHARMACEUTICAL FOR IMAGING OF LIVER, GALL BLADDER AND BILIARY DUCTS (99mTC-DISIDA) | The ASEAN Journal of Radiology [asean-journal-radiology.org]

- 12. Systematic evaluation of Copper(II)-loaded immobilized metal affinity chromatography for selective enrichment of copper-binding species in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Synthesis of Iminodiacetic Acid

An In-depth Technical Guide for Laboratory Professionals

Iminodiacetic acid (IDA) is a crucial building block in the synthesis of a wide range of compounds, including pharmaceuticals, herbicides, and chelating agents. Its synthesis in a research laboratory setting can be approached through several key methodologies, each with its own set of advantages and considerations. This guide provides a detailed overview of the most common and effective protocols for the synthesis of iminodiacetic acid, complete with experimental procedures, comparative data, and visual workflows to aid researchers in selecting and implementing the optimal method for their specific needs.

Core Synthesis Protocols

The laboratory synthesis of iminodiacetic acid can be broadly categorized into three primary routes based on the starting materials:

-

From Monochloroacetic Acid and Ammonia: This is often cited as the most economical route, particularly for large-scale industrial production. The reaction proceeds via the initial formation of glycine, which is subsequently alkylated with a second equivalent of monochloroacetic acid.

-

From Diethanolamine: This method involves the catalytic dehydrogenation of diethanolamine. It is a relatively clean reaction that can produce high yields of iminodiacetic acid.

-

From Iminodiacetonitrile: This protocol relies on the hydrolysis of iminodiacetonitrile. This method can also provide high yields and purity.

The choice of protocol will depend on factors such as the availability and cost of starting materials, required scale, and available laboratory equipment.

Comparative Analysis of Synthesis Protocols

To facilitate a clear comparison of the different synthetic approaches, the following tables summarize the key quantitative data associated with each protocol.

| Parameter | Monochloroacetic Acid & Ammonia | Diethanolamine | Iminodiacetonitrile |

| Starting Materials | Monochloroacetic acid, Ammonia, Calcium Hydroxide | Diethanolamine, Sodium Hydroxide, Catalyst | Iminodiacetonitrile, Calcium Hydroxide or Sodium Hydroxide |

| Reported Yield | Up to 91% (with glycine conversion)[1][2][3] | 96%[1] | 88.2%[4] |

| Reported Purity | Not specified in detail | High (analyzed by LC)[1] | 96.5%[4] |

| Key Reaction Type | Nucleophilic Substitution | Catalytic Dehydrogenation | Hydrolysis |

Table 1: Comparison of Iminodiacetate Synthesis Protocols

| Method | Starting Material | Reagents | Temperature (°C) | Pressure | Reaction Time | Yield (%) |

| From Monochloroacetic Acid & Glycine | Monochloroacetic acid, Glycine | Calcium Hydroxide, Hydrochloric Acid | 65-70 | Atmospheric | Not specified | Not specified |

| From Diethanolamine | Diethanolamine | Sodium Hydroxide, Catalyst | 160 | 1 MPa (initial N2) | ~0.5 h | 96 |

| From Iminodiacetonitrile | Iminodiacetonitrile | Calcium Hydroxide, Hydrochloric Acid, Methanol | 25 | Atmospheric | 5 h | Not specified |

| From Iminodiacetonitrile | Iminodiacetonitrile | Sodium Hydroxide, Sulfuric Acid | 70-80 | Atmospheric | Not specified | 88.2 |

Table 2: Summary of Reaction Conditions and Yields for Key Synthesis Steps

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis protocols.

Protocol 1: Synthesis from Monochloroacetic Acid and Glycine

This protocol details the second stage of the synthesis from monochloroacetic acid and ammonia, where the intermediate glycine is converted to iminodiacetic acid.[5]

Materials:

-

Monochloroacetic acid

-

Glycine

-

Calcium hydroxide

-

Concentrated hydrochloric acid

-

Methanol

-

Water

Procedure:

-

In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water.

-

Add 7.4 g (0.1 mol) of calcium hydroxide to the solution.

-

In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.

-

With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.

-

After the addition is complete, continue stirring the reaction mass at the same temperature for a specified period.

-

Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90°C to a pH of 1.8-2.0.

-

Cool the solution to 5-10°C to precipitate the product.

-

Isolate the iminodiacetic acid by filtration.

-

Wash the filtered product with methanol and dry.

Protocol 2: Synthesis from Diethanolamine

This protocol describes the catalytic dehydrogenation of diethanolamine in a high-pressure reactor.[1]

Materials:

-

Diethanolamine

-

Sodium hydroxide

-

Catalyst (e.g., a copper-based catalyst)

-

Deionized water

-

Nitrogen gas

Procedure:

-

To a high-pressure reactor, add 10 g of diethanolamine, 2 g of catalyst, and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.

-

Seal the reactor and check for airtightness.

-

Purge the reactor with nitrogen gas 5-6 times and then pressurize to 1 MPa.

-

Increase the temperature to 160°C at a heating rate of 4°C/min while stirring at 400 rpm.

-

Monitor the reaction by measuring the volume of hydrogen gas discharged. When the pressure reaches 1.5 MPa, open the exhaust valve and then close it when the pressure drops back to 1 MPa.

-

The reaction is considered complete when the pressure inside the reactor remains constant for 20 minutes.

-

After cooling and depressurizing the reactor, the product can be analyzed and purified. The yield of iminodiacetic acid is determined by liquid chromatography.

Protocol 3: Synthesis from Iminodiacetonitrile

This protocol details the hydrolysis of iminodiacetonitrile to iminodiacetic acid.[6]

Materials:

-

Iminodiacetonitrile

-

Calcium hydroxide

-

37% Hydrochloric acid

-

Methanol

-

Water

Procedure:

-

Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.

-

Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.

-

Allow the hydrolysis reaction to proceed at 25°C for 5 hours.

-

After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.

-

Concentrate the reaction solution in vacuo until its weight is reduced to 100 g.

-

Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.

-

Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain 66.5 g of iminodiacetic acid.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformations and a general experimental workflow for the synthesis of iminodiacetic acid.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. real.mtak.hu [real.mtak.hu]

- 4. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]

- 5. RU2548573C1 - Method of obtaining iminodiacetic acid - Google Patents [patents.google.com]

- 6. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodiacetate (IDA), a dicarboxylic acid amine, is a fundamental chelating agent with significant applications across various scientific disciplines, including analytical chemistry, environmental science, and pharmaceutical development. Its ability to form stable complexes with a wide range of metal ions makes it a crucial component in processes such as metal ion sequestration, purification of proteins, and the formulation of diagnostic and therapeutic agents. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide presents quantitative data in structured tables, details key experimental methodologies, and utilizes visualizations to illustrate fundamental concepts.

Core Physicochemical Properties

This compound, systematically named 2,2′-Azanediyldiacetic acid, is a white crystalline solid.[1] Its structure, featuring a secondary amine group and two carboxylic acid functionalities, underpins its potent chelating capabilities.

General Properties

A summary of the general physicochemical properties of iminodiacetic acid is presented in Table 1.

Table 1: General Physicochemical Properties of Iminodiacetic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₇NO₄ | [1] |

| Molar Mass | 133.103 g·mol⁻¹ | [1] |

| Appearance | Colorless or white crystals | [1][2] |

| Density | 1.436 g·mL⁻¹ | [1] |

| Melting Point | 243-247.5 °C (decomposes) | [2][3] |

| Flash Point | 177.9 °C | [2] |

Acidity and Basicity

This compound is an amphoteric molecule with two acidic protons on the carboxyl groups and a basic secondary amine. The dissociation constants (pKa) are critical for understanding its ionization state at different pH values, which in turn governs its chelation efficiency.

Table 2: Dissociation Constants (pKa) of Iminodiacetic Acid at 25°C

| Dissociation Constant | Value | Reference(s) |

| pKa₁ (first carboxyl group) | 1.873 - 2.98 | [1][3][4] |

| pKa₂ (second carboxyl group) | 9.89 | [3][4] |

Note: The reported pKa₁ value varies across different sources, which may be attributed to different experimental conditions such as ionic strength.

Solubility

The solubility of iminodiacetic acid in water is temperature-dependent, a crucial factor for its application in aqueous solutions. It is practically insoluble in many common organic solvents like acetone, methanol, ether, and benzene.[3][5]

Table 3: Solubility of Iminodiacetic Acid in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 5 | 2.43 | [3][6] |

| 20 | 2.9 | [6] |

| 40 | 6.3 | [6] |

| 60 | 12.8 | [6] |

| 80 | 23.0 | [6] |

| 100 | 32.5 | [6] |

Metal Chelation Properties

The primary function of this compound is its ability to act as a tridentate ligand, coordinating with a metal ion through the nitrogen atom and the two carboxylate groups to form two stable five-membered chelate rings.[1][7] This chelation is fundamental to its use in various applications, from industrial processes to medical diagnostics.[2][8] The stability of these metal complexes is quantified by the stability constant (log K).

Table 4: Stability Constants (log K) of this compound with Various Metal Ions

| Metal Ion | log K₁ | log K₂ | Reference(s) |

| Ca(II) | 3.3 | - | [9] |

| Co(II) | 7.0 | 5.5 | [10] |

| Cu(II) | 10.6 | 6.6 | [9] |

| Fe(III) | - | - | [9] |

| Mg(II) | 2.9 | - | |

| Ni(II) | 8.2 | 6.2 | |

| Pb(II) | 7.5 | - | [8] |

| Zn(II) | 7.0 | 5.5 | [10] |

Note: log K₁ refers to the formation of the 1:1 metal-ligand complex, while log K₂ refers to the formation of the 1:2 metal-ligand complex. The stability of Fe(III) complexes is very high but specific log K values were not found in the provided search results.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constants of acids and bases.

Methodology:

-

Preparation of the Analyte Solution: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water. To ensure all acidic and basic groups are in a defined protonation state at the start, the solution can be acidified with a known amount of a strong acid (e.g., HCl) to a pH below the first pKa.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the maxima of the first derivative plot (ΔpH/ΔV vs. V).

Determination of Metal Complex Stability Constants by Spectrophotometric Titration

This method is suitable when the formation of the metal-iminodiacetate complex results in a change in the solution's absorbance spectrum.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of the metal salt and this compound of known concentrations. Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound (the mole-ratio method) or a series where the total molar concentration of metal and ligand is constant but their mole fractions are varied (Job's plot/method of continuous variations). Maintain a constant pH and ionic strength using a suitable buffer.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

-

Data Analysis (Mole-Ratio Method): Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data at different ligand concentrations.

-

Data Analysis (Job's Plot): Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be determined from the absorbance values and the known concentrations of the reactants.

Visualizations

Caption: Chemical structure of this compound (IDA).

Caption: Chelation of a metal ion by this compound.

Caption: Experimental workflow for pKa determination.

Role in Signaling Pathways

This compound is primarily recognized for its role as an exogenous chelating agent. Based on the available scientific literature, there is no evidence to suggest that this compound or its simple metal complexes are involved in endogenous signaling pathways in biological systems. Its utility in the biomedical field, particularly in derivatives used for hepatobiliary iminodiacetic acid (HIDA) scans, is based on its pharmacokinetic properties and its ability to carry a radionuclide, rather than any interaction with specific signaling cascades.[1][11]

Applications in Research and Drug Development

The well-defined physicochemical properties of this compound make it a versatile tool in research and drug development:

-

Immobilized Metal Affinity Chromatography (IMAC): this compound is commonly immobilized on chromatography resins to create a stationary phase for the purification of histidine-tagged recombinant proteins.

-

Radiopharmaceuticals: Derivatives of this compound, such as mebrofenin and disofenin, are complexed with technetium-99m for use as diagnostic imaging agents for the hepatobiliary system.[1][11]

-

Drug Delivery: The chelating properties of this compound are being explored for the development of drug delivery systems, where metal coordination can be used to control the release of therapeutic agents.

-

Synthesis of Other Compounds: this compound serves as a precursor in the industrial synthesis of the herbicide glyphosate and the indicator xylenol orange.[1]

Conclusion

This compound possesses a unique combination of physicochemical properties that establish it as a powerful and versatile chelating agent. Its well-characterized acidity, solubility, and high affinity for a multitude of metal ions have led to its widespread use in diverse scientific and industrial applications. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is essential for leveraging the full potential of this compound in existing and emerging technologies. This guide provides a consolidated resource of its core characteristics to aid in these endeavors.

References

- 1. airo.co.in [airo.co.in]

- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chelating Properties and Mechanism of Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodiacetate (IDA), a dicarboxylic acid amine, is a powerful tridentate chelating agent that forms stable complexes with a wide range of metal ions. Its ability to selectively bind with metal ions through its nitrogen atom and two carboxylate groups makes it a valuable tool in various scientific and industrial applications, including drug development, biopharmaceutical manufacturing, and environmental remediation. This technical guide provides a comprehensive overview of the core principles governing the chelating properties of IDA, including its mechanism of action, thermodynamic stability with various metal ions, and the experimental protocols used for its characterization.

Core Mechanism of this compound Chelation

Iminodiacetic acid, with the chemical formula HN(CH₂COOH)₂, functions as a tridentate ligand, meaning it can form three coordinate bonds with a single metal ion.[1] The chelation process involves the deprotonation of the two carboxylic acid groups, allowing the negatively charged carboxylate oxygens and the lone pair of electrons on the secondary amine nitrogen to coordinate with a metal cation. This forms two stable, five-membered chelate rings, a configuration that confers high stability to the resulting metal complex.[2] This tridentate binding is significantly stronger than bidentate or monodentate interactions, leading to a high affinity for many divalent and trivalent metal ions.[1]

The chelation process is highly dependent on pH. At low pH (below ~2), the nitrogen atom is protonated, preventing it from participating in coordination, which significantly reduces the resin's affinity for metal cations.[3] As the pH increases (between ~2 and 4.5), one of the carboxylic acid groups deprotonates, initiating the chelation process. Optimal chelation efficiency is often observed in the mid-pH range where both carboxylate groups and the nitrogen atom are available for coordination.[3]

Caption: Chelation of a metal ion by the tridentate ligand this compound.

Quantitative Data: Stability and Thermodynamics

The stability of IDA-metal complexes is quantified by their stability constants (log K), which describe the equilibrium between the free metal ion and the IDA-bound complex. The thermodynamics of this interaction, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS), provide insight into the spontaneity and driving forces of chelation.

Table 1: Stability Constants (log K) of this compound with Various Metal Ions

| Metal Ion | log K₁ | log K₂ | Temperature (°C) | Ionic Strength (M) | Reference |

| Cu(II) | 10.55 | 6.85 | 25 | 0.1 (KNO₃) | [4] |

| Ni(II) | 8.2 | 6.2 | 30 | 0.1 | |

| Co(II) | 7.2 | 5.4 | 30 | 0.1 | |

| Zn(II) | 7.0 | 5.5 | 30 | 0.1 | |

| Cd(II) | 5.8 | 4.6 | 30 | 0.1 | |

| Pb(II) | 7.5 | - | 25 | - | [5] |

| Nd(III) | 6.74 | 5.53 | 25 | 0.1 | [6] |

| Sm(III) | 6.94 | 5.75 | 25 | 0.1 | [6] |

| Gd(III) | 7.04 | 5.92 | 25 | 0.1 | [6] |

| Dy(III) | 7.18 | 6.09 | 25 | 0.1 | [6] |

| Er(III) | 7.27 | 6.19 | 25 | 0.1 | [6] |

Note: log K₁ refers to the formation of the 1:1 (metal:IDA) complex, and log K₂ refers to the formation of the 1:2 (metal:IDA) complex.

Table 2: Thermodynamic Parameters for Copper(II)-Iminodiacetate Chelation

| Complex Species | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Temperature (°C) | Ionic Strength (M) | Reference |

| Cu(IDA) | 10.55 | -60.2 | -25.1 | 35.1 | 25 | 0.1 (KNO₃) | [4] |

| Cu(IDA)₂²⁻ | 6.85 | -39.1 | -18.8 | 20.3 | 25 | 0.1 (KNO₃) | [4] |

The formation of the 1:1 Cu(IDA) complex is a highly spontaneous process, driven by both a favorable enthalpy change and a significant positive entropy change.[4] The positive entropy is characteristic of chelation, where the multidentate IDA ligand displaces multiple water molecules from the metal ion's coordination sphere, leading to an increase in the overall disorder of the system.[4]

Experimental Protocols

The determination of stability constants and thermodynamic parameters for IDA-metal complexes relies on precise experimental techniques. The following are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the pH of a solution containing the metal ion and IDA as it is titrated with a standard base. The resulting titration curve can be used to calculate the stability constants of the formed complexes.

Materials:

-

pH meter with a glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

-

Standardized solutions of the metal salt, iminodiacetic acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH or KOH)

-

Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Solution Preparation: Prepare a solution containing a known concentration of the metal ion, iminodiacetic acid, and a strong acid in the titration vessel. Ensure the ionic strength is kept constant by adding a background electrolyte.

-

Titration: Titrate the solution with a standardized strong base at a constant temperature. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.[6]

Caption: Experimental workflow for determining stability constants via potentiometry.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and IDA, providing a complete thermodynamic profile of the chelation process in a single experiment.[7]

Materials:

-

Isothermal Titration Calorimeter

-

Solutions of the metal ion and iminodiacetic acid in a matched buffer

Procedure:

-

Instrument Setup: Fill the sample cell with the metal ion solution and the injection syringe with the IDA solution. Allow the system to equilibrate to the desired temperature.[4]

-

Titration: Perform a series of small, precise injections of the IDA solution into the metal ion solution in the sample cell. The instrument measures the heat change after each injection.[4]

-

Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is plotted against the molar ratio of IDA to the metal ion. The resulting binding isotherm is fitted to a suitable binding model to extract the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[4]

Caption: Experimental workflow for thermodynamic characterization using ITC.

Applications in Research and Drug Development

The strong and selective metal-chelating properties of this compound make it a versatile tool in the pharmaceutical sciences.

-

Biopharmaceutical Manufacturing: IDA-functionalized resins are widely used for immobilized metal affinity chromatography (IMAC) to purify proteins and antibodies that have been engineered with a histidine tag.

-

Drug Formulation: Metal ions can impact the stability and efficacy of drug formulations. IDA can be used as an excipient to control the concentration of free metal ions, thereby preventing degradation of the active pharmaceutical ingredient (API).

-

Analytical Chemistry: IDA-based methods are employed for the preconcentration and determination of trace metal ions in pharmaceutical products and environmental samples.

-

Radiopharmaceuticals: Derivatives of IDA are used as chelating agents for radioactive metals, such as technetium-99m, in diagnostic imaging agents.[2]

-

Drug Discovery: Iminodiacetic acid has been identified as a metal-binding pharmacophore that can be leveraged for the development of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

While IDA itself is not typically a component of signaling pathways, its ability to modulate the concentration of essential or toxic metal ions can indirectly influence biological processes. Metal ions are critical cofactors for many enzymes and play roles in cellular signaling. By controlling the bioavailability of these ions, IDA-based compounds can have significant biological effects.

Conclusion

This compound is a fundamental and powerful chelating agent with well-characterized properties. Its tridentate coordination with metal ions results in the formation of highly stable complexes, a phenomenon that has been extensively quantified through stability constants and thermodynamic parameters. The experimental techniques of potentiometric titration and isothermal titration calorimetry provide robust methods for characterizing these interactions. The versatile nature of IDA has led to its widespread application in various fields, including critical roles in drug development and manufacturing. A thorough understanding of its chelation mechanism and properties is essential for researchers and scientists seeking to harness its capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. US10364303B2 - Iminodiacetic acid type chelate resin and method for producing same - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

The Genesis of a Chelator: An In-depth Technical Guide to the History and Discovery of Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminodiacetate (IDA), a seemingly simple molecule, has played a pivotal role in the advancement of coordination chemistry and has found diverse applications in fields ranging from industrial processes to medical diagnostics. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing its initial synthesis, the key scientific contributions that established its importance as a chelating agent, and the evolution of its applications. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational science behind this significant compound.

Early Synthesis and Discovery

The conceptual groundwork for this compound was laid in the broader context of research into aminocarboxylic acids. The pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s and 1950s was instrumental in establishing the field of complexometric titrations and understanding the chelating properties of these compounds. He introduced the term "complexones" to describe these multidentate ligands.

While various synthetic routes exist today, one of the earliest documented methods for preparing iminodiacetic acid was through the hydrolysis of nitrilotriacetic acid (NTA). A key publication by Schwarzenbach and his colleagues in 1945 in Helvetica Chimica Acta detailed this process, marking a significant step in the accessibility of IDA for further study.[1][2]

Historical Synthesis: From Nitrilotriacetic Acid

A logical representation of the historical development and key synthesis routes of this compound is presented below.

Physicochemical Properties of this compound

Iminodiacetic acid is a white, crystalline solid with the chemical formula HN(CH₂COOH)₂. Its structure, featuring a central secondary amine and two carboxylic acid groups, is the key to its potent chelating ability. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molar Mass | 133.10 g/mol |

| Melting Point | 247.5 °C (decomposes) |

| Solubility in Water | 2.43 g/100 mL at 5 °C |

| pKa1 (first carboxyl group) | ~2.9 |

| pKa2 (second carboxyl group) | ~9.6 |

This compound as a Chelating Agent

The defining characteristic of this compound is its ability to act as a tridentate ligand, coordinating to a central metal ion through the nitrogen atom and the two deprotonated carboxylate groups. This forms two stable five-membered chelate rings, significantly enhancing the stability of the resulting metal complex compared to monodentate ligands.

The chelation process can be visualized as the "capturing" of a metal ion by the IDA molecule.

Stability of Metal-IDA Complexes

The stability of the complexes formed between this compound and various metal ions is a critical parameter that dictates its utility in different applications. The stability constant (log K) is a quantitative measure of the strength of this interaction. A higher log K value indicates a more stable complex. The table below summarizes the stability constants for 1:1 complexes of this compound with several divalent metal ions.

| Metal Ion (M²⁺) | log K₁ |

| Mg²⁺ | 2.8 |

| Ca²⁺ | 2.6 |

| Mn²⁺ | 7.0 |

| Fe²⁺ | 8.2 |

| Co²⁺ | 10.4 |

| Ni²⁺ | 11.4 |

| Cu²⁺ | 12.9 |

| Zn²⁺ | 10.5 |

| Cd²⁺ | 9.2 |

| Pb²⁺ | 11.4 |

Note: These are approximate values and can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols

This section provides an overview of common experimental protocols for the synthesis of iminodiacetic acid.

Synthesis of Iminodiacetic Acid via Dehydrogenation of Diethanolamine

This method is a common industrial process for the production of IDA.

Materials:

-

Diethanolamine

-

Sodium hydroxide

-

Copper-based catalyst

-

High-pressure reactor

-

Deionized water

Procedure:

-

Charge the high-pressure reactor with diethanolamine, the copper-based catalyst, and a solution of sodium hydroxide in deionized water.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times.

-

Pressurize the reactor with the inert gas.

-

Heat the reactor to the desired temperature (e.g., 160-200°C) while stirring.

-

Monitor the reaction progress by measuring the evolution of hydrogen gas.

-

Maintain the reaction at temperature and pressure until the hydrogen evolution ceases.

-

Cool the reactor and vent the excess pressure.

-

The resulting product is the disodium salt of iminodiacetic acid.

-

Acidify the solution with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the iminodiacetic acid.

-

Filter, wash, and dry the solid iminodiacetic acid.

Synthesis of Iminodiacetic Acid via Hydrolysis of Iminodiacetonitrile

This method involves the hydrolysis of iminodiacetonitrile, which itself can be synthesized from various starting materials.

Materials:

-

Iminodiacetonitrile

-

Sodium hydroxide or a mineral acid (e.g., HCl)

-

Water

Procedure:

-

Suspend or dissolve iminodiacetonitrile in water.

-

For alkaline hydrolysis, add a stoichiometric amount of sodium hydroxide and heat the mixture.

-

For acid hydrolysis, add a mineral acid and heat the mixture.

-

Monitor the reaction for the completion of hydrolysis (e.g., by monitoring ammonia evolution or by chromatographic analysis).

-

If alkaline hydrolysis was performed, acidify the resulting solution of the disodium salt to precipitate iminodiacetic acid.

-

If acid hydrolysis was performed, the iminodiacetic acid will be in its protonated form in solution. Adjust the pH to the isoelectric point to precipitate the product.

-

Filter, wash, and dry the solid iminodiacetic acid.

The workflow for a typical laboratory synthesis of this compound is illustrated below.

Conclusion

The discovery and development of this compound by pioneers like Gerold Schwarzenbach marked a turning point in coordination chemistry. Its robust chelating properties, well-characterized stability with a wide range of metal ions, and accessible synthetic routes have cemented its place as a cornerstone ligand in both fundamental research and industrial applications. This technical guide has provided a detailed overview of the historical context, key quantitative data, and experimental methodologies that are essential for any scientist or researcher working with or developing applications for this versatile chelating agent. The foundational knowledge presented here serves as a critical resource for understanding the ongoing impact of this compound in modern science and technology.

References

An In-depth Technical Guide to Iminodiacetate Derivatives and Their Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetate (IDA) and its derivatives represent a versatile class of compounds with significant applications in diagnostics, therapeutics, and biotechnology. The core structure, featuring a central nitrogen atom bonded to two acetate groups, provides a foundation for a wide range of functional modifications, leading to compounds with tailored properties for specific applications. This guide delves into the core chemistry of IDA derivatives, their functional groups, and their applications, with a focus on quantitative data and detailed experimental methodologies.

Core Structure and Key Functional Groups

The fundamental building block of this class of compounds is iminodiacetic acid, a molecule possessing a secondary amine and two carboxylic acid functional groups. This arrangement is crucial for its primary function as a chelating agent.[1] The lone pair of electrons on the nitrogen atom and the negatively charged carboxylate groups can coordinate with metal ions, forming stable complexes.[2]

The versatility of IDA derivatives arises from the ability to modify the hydrogen atom on the secondary amine. By replacing this hydrogen with various substituents, the properties of the resulting molecule, such as its lipophilicity, steric hindrance, and metal-binding affinity, can be finely tuned.

Applications of this compound Derivatives

The primary applications of IDA derivatives stem from their exceptional ability to chelate metal ions. This property is exploited in several key areas of research and medicine.

2.1. Diagnostic Imaging Agents

A prominent application of IDA derivatives is in nuclear medicine, specifically for hepatobiliary scintigraphy.[3] Derivatives such as mebrofenin and disofenin are chelated with technetium-99m (99mTc) to form radiopharmaceuticals.[4] These complexes are taken up by hepatocytes and excreted into the biliary system, allowing for the functional assessment of the liver and gallbladder.[4] The choice of substituents on the IDA core influences the biodistribution and clearance of these imaging agents.[3]

2.2. Enzyme Inhibitors

The metal-chelating properties of IDA derivatives make them effective inhibitors of metalloenzymes. A notable example is their use as inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics. The IDA moiety can bind to the zinc ions in the active site of the enzyme, thereby inhibiting its activity.

2.3. Metal Chelation and Removal

IDA functional groups can be incorporated into polymer resins to create materials capable of selectively binding and removing heavy metal ions from aqueous solutions. These chelating resins have applications in environmental remediation and industrial processes.

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives, providing a basis for comparison and selection for specific applications.

Table 1: Stability Constants of this compound with Various Metal Ions

| Metal Ion | Log K1 | Log K2 |

| Mg(II) | 2.9 | 2.1 |

| Ca(II) | 2.6 | - |

| Mn(II) | 7.0 | 4.8 |

| Fe(II) | 8.2 | 5.8 |

| Co(II) | 10.4 | 6.8 |

| Ni(II) | 11.5 | 7.8 |

| Cu(II) | 10.6 | 6.7 |

| Zn(II) | 7.0 | 5.5 |

| Cd(II) | 5.4 | 4.1 |

| Pb(II) | 7.5 | 5.5 |

| Source: Adapted from multiple literature sources. |

Table 2: In Vitro Inhibition of New Delhi Metallo-β-lactamase (NDM-1) by this compound Derivatives

| Compound | IC50 (µM) |

| IDA-based Inhibitor 1 | 15.2 ± 1.3 |

| IDA-based Inhibitor 2 | 9.8 ± 0.9 |

| IDA-based Inhibitor 3 | 25.6 ± 2.1 |

| Note: Specific structures of inhibitors are proprietary to the cited research. |

Table 3: Effects of Novel this compound Derivatives on the Kinetic Parameters of Clot Formation and Fibrinolysis [4]

| Compound | Concentration (µmol/mL) | Thrombin Time (Tt) (s) | Maximum Clotting (Fmax) (AU) | Initial Plasma Clotting Velocity (Fvo) (AU/s) |

| Control | - | 18.5 ± 1.2 | 0.45 ± 0.03 | 0.024 ± 0.002 |

| Derivative 1 | 0.4 | 22.1 ± 1.5 | 0.43 ± 0.02 | 0.021 ± 0.002 |

| Derivative 2 | 0.4 | 25.3 ± 1.8 | 0.46 ± 0.03 | 0.025 ± 0.003 |

| Derivative 3 | 0.4 | 20.8 ± 1.4 | 0.44 ± 0.02 | 0.023 ± 0.002 |

| Derivative 4 | 0.4 | 28.9 ± 2.1 | 0.42 ± 0.03 | 0.019 ± 0.002 |

| Derivative 5 | 0.4 | 21.5 ± 1.6 | 0.45 ± 0.02 | 0.024 ± 0.002 |

| Statistically significant difference from control (p < 0.05). Data presented as mean ± SD.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

4.1. Synthesis of N-substituted Iminodiacetic Acids

This protocol describes a general method for the synthesis of N-substituted iminodiacetic acids.

Materials:

-

Substituted aniline or amine

-

Chloroacetic acid

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve the substituted aniline or amine in ethanol.

-

In a separate flask, dissolve chloroacetic acid in water and neutralize with a sodium hydroxide solution.

-

Slowly add the neutralized chloroacetic acid solution to the amine solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

4.2. Determination of Metal-Ligand Stability Constants by Potentiometric Titration [2][5]

This method is used to determine the stability constants of metal-IDA complexes.

Materials:

-

This compound derivative

-

Metal salt solution (e.g., CuSO4, ZnCl2) of known concentration

-

Standardized strong acid (e.g., HCl)

-

Standardized strong base (e.g., NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., KNO3)

-

pH meter with a combination glass electrode

-

Thermostated reaction vessel

Procedure:

-

Prepare a solution of the IDA derivative and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal) in the thermostated vessel. Add the inert salt to maintain constant ionic strength.

-

Titrate the solution with a standardized strong base.

-

Record the pH of the solution after each addition of the base.

-

Perform a separate titration of the free ligand (without the metal ion) under the same conditions.

-

Calculate the formation constants (K) from the titration curves using appropriate software or by manual calculation methods (e.g., Bjerrum's method).

4.3. Metallo-β-lactamase Inhibition Assay [6][7]

This assay is used to determine the inhibitory activity of IDA derivatives against metallo-β-lactamases.

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1)

-

This compound derivative inhibitor

-

Chromogenic substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the IDA derivative inhibitor.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for control).

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.

-

Calculate the initial reaction velocities from the absorbance data.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

4.4. Radiolabeling of this compound Derivatives with Technetium-99m [8]

This protocol describes the labeling of an IDA derivative with 99mTc for imaging applications.

Materials:

-

This compound derivative (e.g., mebrofenin)

-

Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

-

Reducing agent (e.g., stannous chloride, sodium dithionite)

-

Sterile, pyrogen-free reaction vial

-

Radiochemical purity testing system (e.g., thin-layer chromatography, HPLC)

Procedure:

-

In a sterile vial, dissolve the IDA derivative and the reducing agent in a suitable buffer.

-

Add the required amount of sodium pertechnetate solution to the vial.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

-

Determine the radiochemical purity of the resulting 99mTc-IDA complex using a suitable chromatography system. A high radiochemical yield (typically >95%) is required for clinical use.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound derivatives.

Caption: Chelation of a metal ion by the this compound functional group.

Caption: Experimental workflow for determining the IC50 of an IDA derivative against a metallo-β-lactamase.

Signaling Pathways

Based on a comprehensive review of the current scientific literature, this compound derivatives primarily exert their biological effects through direct chelation of metal ions or inhibition of metalloenzymes. There is currently no substantial evidence to suggest that they directly modulate intracellular signaling pathways in the manner of receptor agonists/antagonists or kinase inhibitors. Their mechanism of action is largely centered on their interaction with metal ions, which can, in turn, indirectly affect biological processes that are metal-dependent. Further research may elucidate potential downstream effects on signaling cascades resulting from the chelation of key metal cofactors.

Conclusion

This compound derivatives are a powerful and versatile class of molecules with significant applications in medicine and biotechnology. Their utility is rooted in the fundamental chemistry of the this compound functional group, which allows for potent metal chelation. By understanding the quantitative aspects of their interactions and mastering the experimental protocols for their synthesis and evaluation, researchers can continue to develop novel IDA-based tools for diagnostics, therapeutics, and environmental applications.

References

- 1. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 6. benchchem.com [benchchem.com]

- 7. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conferences.iaea.org [conferences.iaea.org]

Synthesis of Novel Iminodiacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminodiacetic acid (IDA) and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their inherent ability to chelate metals has led to their prominent use as ligands in radiopharmaceuticals for diagnostic imaging.[1][2] Furthermore, the iminodiacetate scaffold serves as a valuable pharmacophore for the design of enzyme inhibitors and other therapeutic agents.[3] This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, presenting key experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.

Core Synthetic Strategies

The synthesis of novel this compound derivatives primarily revolves around the functionalization of the this compound core, either at the nitrogen atom or at the carboxylic acid groups. Key synthetic strategies include N-alkylation, amide bond formation, and esterification.

N-Alkylation and N-Arylation

A common and versatile method for introducing diversity to the this compound scaffold is through the alkylation or arylation of the secondary amine. This is typically achieved by reacting iminodiacetic acid or its ester derivatives with a suitable electrophile, such as an alkyl halide or a compound bearing a good leaving group.

One prominent application of this strategy is in the synthesis of hepatobiliary iminodiacetic acid (HIDA) derivatives used in cholescintigraphy.[4][5] For instance, the synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) involves a two-step process. The first step is the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride to form an intermediate, ω-chloro-2,4,6-trimethylacetanilide. This is followed by a condensation reaction with iminodiacetic acid in an alkaline ethanolic solution to yield the final product.

Another example involves the functionalization of a glucose scaffold with an iminodiacetic acid moiety. This is achieved by reacting a protected glucose derivative with an N-protected bromoalkylamine, followed by deprotection and subsequent dialkylation of the resulting primary amine with methyl bromoacetate.[1]

Amide Bond Formation

The carboxylic acid groups of iminodiacetic acid can be activated and coupled with amines to form amide derivatives. This approach is particularly useful for attaching the this compound moiety to biomolecules or other pharmacophores. The use of standard peptide coupling reagents can facilitate this transformation.[6]

Esterification and Boronate Ester Formation

The carboxylic acid groups can also be converted to esters to modify the solubility and pharmacokinetic properties of the derivatives. A notable application of this is the synthesis of N-methyliminodiacetic acid (MIDA) boronates. These compounds are stable, crystalline solids that serve as protected forms of boronic acids, which are important reagents in cross-coupling reactions. A general method for their synthesis involves the direct transligation of 2-heterocyclic trialkoxyborate salts with N-methyliminodiacetic acid at elevated temperatures.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and evaluation of various this compound derivatives.

| Derivative | Synthetic Yield | Key Findings | Reference |

| Methoxy-substituted IDA derivatives | Not specified | Showed multidirectional effects on plasma haemostasis; considered safe at diagnostic concentrations.[2] | [2] |

| 99mTc-labeled N-substituted IDA derivatives | High radiochem. | Biologic distribution is governed by the N-substituted group.[5] | [5] |

| N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) | 23.5% (overall) | Successfully radiolabeled with 99mTc with a high radiochemical yield of 96.64 ± 0.11 %. | |

| Glucose-functionalized IDA derivatives (aminopropyl) | 57% - 65% | Successful synthesis of sugar-based chelating agents.[1] | [1] |

| Glucose-functionalized IDA derivatives (aminooctyl) | 40% - 71% | Successful synthesis of sugar-based chelating agents with longer linkers.[1] | [1] |

Table 1: Synthesis and Biological Evaluation of this compound Derivatives

| Radiopharmaceutical | Liver Uptake (%ID/g at 10 min) | Biliary Excretion | Reference |

| 99mTc-TMIDA | 18.88 | Fast | |

| 99mTc-labeled 2-aminopyrrole IDA derivatives | Varied based on substitution | Structure-activity relationships investigated.[9] | [9] |

Table 2: Biodistribution of 99mTc-labeled this compound Derivatives in Mice

Experimental Protocols

General Procedure for the Synthesis of N-(Arylcarbamoylmethyl)iminodiacetic Acid Derivatives

This protocol is adapted from the synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA).

Step 1: Synthesis of ω-chloro-arylacetanilide

-

To a solution of the desired aniline derivative in a suitable solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for the specified time.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Condensation with Iminodiacetic Acid

-

Dissolve the ω-chloro-arylacetanilide intermediate and a molar excess of iminodiacetic acid in ethanol.

-

Adjust the pH of the solution to alkaline (e.g., pH 8-9) using a suitable base (e.g., sodium hydroxide).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and adjust the pH to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the final N-(arylcarbamoylmethyl)iminodiacetic acid derivative.

General Procedure for the N-Alkylation of a Protected Glucose Scaffold with an this compound Moiety

This protocol is based on the synthesis of C-2 and C-6 functionalized glucose derivatives of iminodiacetic acid.[1]

-

To a solution of the protected glucose derivative in anhydrous N,N-dimethylformamide (DMF), add sodium hydride at room temperature.

-

Stir the mixture for a short period, then add the N-protected bromoalkylamine derivative.

-

Allow the reaction to proceed at room temperature until completion.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the intermediate by column chromatography.

-

Deprotect the amine functionality using standard procedures (e.g., acid treatment for Boc deprotection).

-

Dissolve the resulting amino-functionalized glucose derivative in tetrahydrofuran (THF).

-

Add triethylamine and a molar excess of methyl bromoacetate.

-

Reflux the reaction mixture until the dialkylation is complete.

-

Work up the reaction and purify the final product by column chromatography.

Visualizations

Synthetic Pathway for N-Aryl this compound Derivatives

Caption: General synthetic scheme for N-aryl this compound derivatives.

Experimental Workflow for Solid-Phase Extraction

Caption: A typical solid-phase extraction workflow.

Mechanism of Action for IDA-based Radiopharmaceuticals

Caption: Simplified mechanism of IDA-based radiopharmaceuticals.

References

- 1. Versatile routes to C-2- and C-6-functionalized glucose derivatives of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Chelator: An In-depth Technical Guide to Iminodiacetic Acid and Iminodiacetate in Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of chelation by iminodiacetic acid (IDA) and its conjugate base, iminodiacetate. It provides a comparative analysis of their roles, quantitative data on their binding affinities, detailed experimental protocols for their characterization, and an overview of their critical applications in research and drug development.

Fundamental Principles: The Acid-Base Chemistry of Chelation

Iminodiacetic acid is a dicarboxylic acid amine, a molecule featuring a central secondary amine nitrogen atom flanked by two carboxylic acid groups. The term "iminodiacetic acid" refers to the neutral, protonated form of the molecule. However, the actual chelating agent—the species that actively binds to metal ions—is its deprotonated form, This compound .

The chelation capability of the IDA system is fundamentally governed by the solution's pH, which dictates the protonation state of the molecule. The secondary amine has a pKa value around 9.12, while the carboxylic acid groups have pKa values in the acidic range. For chelation to occur, the lone pair of electrons on the nitrogen and the negative charges on the carboxylate groups must be available to coordinate with a metal ion. This is most effective at pH values where the carboxylic acid groups are deprotonated, and the amine group is also deprotonated and thus neutrally charged, making the this compound dianion the primary chelating species.

This compound acts as a tridentate ligand, meaning it binds to a central metal ion at three points: the nitrogen atom and the two carboxylate oxygen atoms. This forms two stable five-membered chelate rings, a thermodynamically favorable configuration that enhances the stability of the resulting metal complex.[1]

Quantitative Analysis of Chelation Stability

The stability of a metal-ligand complex is quantified by its stability constant (log K) or formation constant (log β). A higher stability constant indicates a stronger and more stable complex. The stability of this compound complexes varies significantly with the metal ion, influenced by factors such as ionic radius, charge, and the electronic configuration of the metal.

The table below summarizes the stability constants for the formation of 1:1 complexes between this compound and various divalent and trivalent metal ions.

| Metal Ion | Log K₁ | Reference |

| Cu²⁺ | 10.6 | [1] |

| Ni²⁺ | 8.2 | |

| Co²⁺ | 7.0 | |

| Zn²⁺ | 7.0 | |

| Cd²⁺ | 5.4 | |

| Pb²⁺ | 7.5 | |

| Mn²⁺ | 3.9 | |

| Ca²⁺ | 2.6 | |

| Mg²⁺ | 2.2 | |

| Fe³⁺ | 11.6 | [2] |

| Al³⁺ | 8.3 | [2] |

| Cr³⁺ | >13 | [2] |

| Sc³⁺ | 10.2 | [2] |

Note: Stability constants are determined under specific conditions of temperature and ionic strength, which can affect the absolute values.

The formation of these complexes is also characterized by thermodynamic parameters. For instance, the formation of the Cu(II)-iminodiacetate complex is primarily driven by a favorable enthalpy change (ΔH = -58 kJ/mol), with a small positive entropy change (ΔS = +12 J/mol·K).[1] In contrast, the chelation of larger lanthanide ions is associated with a more significant positive entropy change, attributed to the release of water molecules from the metal ion's hydration shell upon complexation.[1]

Experimental Protocols for Characterizing Chelation

Accurate determination of stability constants and other thermodynamic parameters is crucial for understanding and predicting the behavior of chelating agents. Potentiometric titration and isothermal titration calorimetry (ITC) are two common and powerful techniques used for this purpose.

Potentiometric Titration for Stability Constant (log K) Determination

This widely used method involves monitoring the change in pH of a solution containing the ligand (iminodiacetic acid) and a metal ion as a standard base is added. The formation of the metal-ligand complex releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. This shift is used to calculate the stability constants of the complex.[3]

Detailed Methodology:

-

Solution Preparation: All solutions (acid, base, ligand, and metal salt) are prepared using deionized, CO₂-free water. The ionic strength is kept constant across all solutions using a background electrolyte (e.g., 0.1 M KNO₃).[3]

-

pH Electrode Calibration: The pH electrode is meticulously calibrated using at least three standard buffer solutions to ensure accurate measurements.[3]

-

System Calibration: A known amount of standard acid is titrated with the standardized base to determine the standard electrode potential.[3]

-

Ligand Protonation Constants: A solution of iminodiacetic acid is titrated with the standard base to determine its protonation constants (pKa values).[3]

-

Complex Formation Titration: A solution containing iminodiacetic acid and the metal salt is titrated with the standard base. The data from this titration, along with the ligand's protonation constants, are used in specialized software to calculate the stability constants of the metal-iminodiacetate complex.[3]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Detailed Methodology:

-

Sample Preparation: The metal ion solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.

-

Titration: A series of small, precise injections of the this compound solution are made into the metal ion solution.[3] The heat change after each injection is measured.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to metal) is fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and ΔS).

Applications in Research and Drug Development

The robust chelating properties of this compound have led to its widespread use in various scientific and medical applications, often with the iminodiacetic acid moiety incorporated into larger molecules or solid supports.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues (most notably histidine) and immobilized metal ions. Resins functionalized with iminodiacetic acid, such as Chelex 100, are commonly used.[4] The IDA groups on the resin chelate divalent metal ions like Ni²⁺, Co²⁺, or Cu²⁺. Proteins engineered to have a polyhistidine-tag will then selectively bind to these immobilized metal ions and can be separated from other proteins in a complex mixture.

Radiopharmaceuticals for Diagnostic Imaging